molecular formula C14H13F2NO2S B10970888 N-(2,4-dimethylphenyl)-3,4-difluorobenzenesulfonamide

N-(2,4-dimethylphenyl)-3,4-difluorobenzenesulfonamide

Cat. No.: B10970888
M. Wt: 297.32 g/mol
InChI Key: NTLARSGASINSLX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3,4-difluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a sulfonamide group attached to a difluorobenzene ring and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3,4-difluorobenzenesulfonamide typically involves the reaction of 2,4-dimethylaniline with 3,4-difluorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve solvents like ethanol or acetonitrile and may require heating.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Hydrolysis: Acidic conditions may involve hydrochloric acid, while basic conditions may use sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted sulfonamides.

    Oxidation and Reduction: Products depend on the specific reagents used but may include oxidized or reduced forms of the original compound.

    Hydrolysis: Products include 2,4-dimethylaniline and 3,4-difluorobenzenesulfonic acid.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3,4-difluorobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is used in the synthesis of polymers and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This can result in the disruption of essential biochemical pathways in microorganisms, leading to their death or inhibition of growth.

Comparison with Similar Compounds

Similar Compounds

    Amitraz: A compound with similar structural features, used as an acaricide and insecticide.

    N-(2,4-Dimethylphenyl)formamide: Another related compound used in organic synthesis and as a reagent.

Uniqueness

N-(2,4-dimethylphenyl)-3,4-difluorobenzenesulfonamide is unique due to the presence of both the difluorobenzene and dimethylphenyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring precise chemical interactions.

Properties

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3,4-difluorobenzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c1-9-3-6-14(10(2)7-9)17-20(18,19)11-4-5-12(15)13(16)8-11/h3-8,17H,1-2H3

InChI Key

NTLARSGASINSLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F)C

Origin of Product

United States

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